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Cat. No.: B12402467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
HIV-IN-5 (compound 5r) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of

HIV-1. It belongs to a series of 5-alkyl-6-(benzo[d][1][2]dioxol-5-alkyl)-2-mercaptopyrimidin-

4(3H)-ones, also known as S-DABOs (dihydro-alkylthio-benzyl-oxopyrimidines). Compound 5r

specifically targets the DNA-dependent DNA polymerization activity of HIV-1 reverse

transcriptase (RT), a crucial enzyme for viral replication. This document provides a

comprehensive technical overview of compound 5r, including its biological activity, mechanism

of action, and detailed experimental protocols for its synthesis and evaluation.

Core Compound Data
Chemical Identity

Systematic Name: 4-(2-((4-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-6-oxo-1,6-

dihydropyrimidin-2-yl)thio)acetyl)phenylbenzo[d][1][2]dioxole-5-carboxylate

Compound ID: 5r

Class: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); S-DABO derivative

Biological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12402467?utm_src=pdf-interest
https://www.benchchem.com/product/b12402467?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32683184/
https://pubs.acs.org/doi/10.1021/jm050670l
https://pubmed.ncbi.nlm.nih.gov/32683184/
https://pubs.acs.org/doi/10.1021/jm050670l
https://pubmed.ncbi.nlm.nih.gov/32683184/
https://pubs.acs.org/doi/10.1021/jm050670l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory activity of HIV-IN-5 (compound 5r) has been quantified against HIV-1 and its

reverse transcriptase enzyme.

Assay Target IC50 (µM) Reference

Anti-HIV-1 Activity HIV-1 (IIIB strain) 0.16 [1]

Enzyme Inhibition

HIV-1 RT DNA-

dependent DNA

polymerization

2.18 [1]

Mechanism of Action
HIV-IN-5 (compound 5r) functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not

incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the

HIV-1 reverse transcriptase, known as the NNRTI binding pocket. This binding induces a

conformational change in the enzyme, which distorts the active site and inhibits its enzymatic

function. Specifically, compound 5r has been shown to inhibit the DNA-dependent DNA

polymerization activity of HIV-1 RT.[1] This prevents the conversion of the viral RNA genome

into double-stranded DNA, a critical step in the HIV-1 replication cycle.
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Mechanism of Action of HIV-IN-5 (Compound 5r).
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Synthesis of HIV-IN-5 (Compound 5r)
The synthesis of compound 5r and its analogues follows a multi-step procedure starting from

substituted ethyl acetoacetate and benzo[d][1][2]dioxole-5-carbaldehyde. The general synthetic

route is outlined below.

Ethyl 2-ethylacetoacetate

Intermediate 1
(Pyrimidine-4(3H)-one)Benzo[d][1,3]dioxole-5-carbaldehyde

Thiourea

HIV-IN-5 (Compound 5r)

4-(2-bromoacetyl)phenyl
benzo[d][1,3]dioxole-5-carboxylate

Click to download full resolution via product page

General Synthetic Workflow for Compound 5r.

Step 1: Synthesis of 6-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-2-mercaptopyrimidin-4(3H)-one

(Intermediate 1)

A mixture of ethyl 2-ethylacetoacetate, benzo[d][1][2]dioxole-5-carbaldehyde, and thiourea is

prepared in ethanol.

Potassium carbonate (K2CO3) is added as a catalyst.

The reaction mixture is refluxed for a specified period.

After cooling, the mixture is acidified with hydrochloric acid (HCl).

The resulting precipitate is filtered, washed with water, and dried to yield the intermediate

pyrimidin-4(3H)-one.

Step 2: Synthesis of 4-(2-((4-(benzo[d][1][2]dioxol-5-ylmethyl)-5-ethyl-6-oxo-1,6-

dihydropyrimidin-2-yl)thio)acetyl)phenylbenzo[d][1][2]dioxole-5-carboxylate (Compound 5r)

Intermediate 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
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An equimolar amount of 4-(2-bromoacetyl)phenyl benzo[d][1][2]dioxole-5-carboxylate is

added to the solution.

The reaction mixture is stirred at room temperature until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

The mixture is then poured into ice water, and the resulting precipitate is collected by

filtration.

The crude product is purified by column chromatography to afford the final compound 5r.

Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of compound 5r is determined using an MT-4 cell-based assay.

Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a

5% CO2 atmosphere.

Assay Procedure:

MT-4 cells are seeded in a 96-well plate.

Serial dilutions of the test compound are added to the wells.

The cells are infected with HIV-1 (IIIB strain) at a predetermined multiplicity of infection

(MOI).

Control wells include cells with virus but no compound, and cells with no virus and no

compound.

The plates are incubated for 5 days at 37°C.

Data Analysis:

Cell viability is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide] method. The absorbance is read at 570 nm.
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The 50% inhibitory concentration (IC50) is calculated as the compound concentration

required to inhibit HIV-1-induced cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory effect of compound 5r on the enzymatic activity of HIV-1 RT is assessed using a

cell-free enzymatic assay.

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, a template-

primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled dNTPs, and purified

recombinant HIV-1 RT.

Assay Procedure:

Serial dilutions of the test compound are added to the reaction mixture.

The reaction is initiated by the addition of the enzyme.

The mixture is incubated at 37°C for a specified time.

The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

Data Analysis:

The amount of incorporated labeled dNTPs is quantified using a scintillation counter or

fluorescence reader.

The 50% inhibitory concentration (IC50) is determined as the compound concentration

that reduces the enzymatic activity by 50% compared to the no-compound control.

Cytotoxicity Assay
The cytotoxicity of compound 5r is evaluated in peripheral blood mononuclear cells (PBMCs).

PBMC Isolation: PBMCs are isolated from fresh human blood using Ficoll-Paque density

gradient centrifugation.

Assay Procedure:
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Isolated PBMCs are seeded in a 96-well plate.

Serial dilutions of the test compound are added to the wells.

The plates are incubated for the same duration as the anti-HIV assay.

Data Analysis:

Cell viability is measured using the MTT assay.

The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that

reduces the viability of uninfected cells by 50%.
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Overall Experimental Workflow.

Conclusion
HIV-IN-5 (compound 5r) represents a promising lead compound in the development of novel

NNRTIs for the treatment of HIV-1 infection. Its potent inhibitory activity against both the virus

and its reverse transcriptase, coupled with a well-defined mechanism of action, provides a solid

foundation for further preclinical and clinical investigation. The detailed protocols provided
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herein offer a basis for the synthesis and evaluation of compound 5r and its analogues in a

research and drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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